2,4-Dichloro-6-cyclopentyl-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-cyclopentyl-1,3,5-triazine is a chemical compound with the molecular formula C8H9Cl2N3. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with the cyclopentyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted triazines where the chlorine atoms are replaced by the nucleophiles used in the reaction.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the triazine ring.
Scientific Research Applications
2,4-Dichloro-6-cyclopentyl-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a cyclopentyl group.
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Contains a methoxyphenyl group, which imparts different chemical properties.
Uniqueness: 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine is unique due to the presence of the cyclopentyl group, which influences its reactivity and interaction with biological targets. This structural feature can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-6-cyclopentyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEJHEWCUCEWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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